4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly and generally yields good results. purification can be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
- 4-methoxyanilide derivatives of quinoline
- Various hydroxy- and alkoxyanilides of quinoline
Uniqueness
What sets 6-hydroxy-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide apart is its unique structure, which includes a tetrahydro-2-furanylmethyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(oxolan-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C17H18N2O4/c20-15-12-5-1-3-10-6-7-19(14(10)12)17(22)13(15)16(21)18-9-11-4-2-8-23-11/h1,3,5,11,20H,2,4,6-9H2,(H,18,21) |
InChI Key |
YYQCPOWZMNFGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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